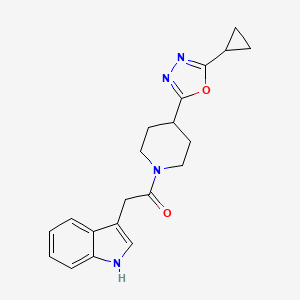

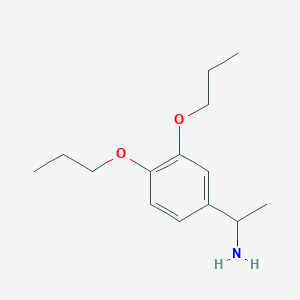

chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, including chroman-4'-one-3'-spiro compounds, often involves enantioselective organocatalytic approaches. For instance, an asymmetric catalytic three-component 1,3-dipolar cycloaddition process can yield spirooxindole derivatives with high stereo- and regioselectivity. This method uses methyleneindolinones, aldehydes, and amino esters in the presence of chiral phosphoric acid, leading to products with exceptional enantioselectivity (up to 98% ee) under mild conditions (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of spiro[pyrrolidine-3,3'-oxindole] derivatives features a spiro junction linking planar oxindole rings and pyrrolidine rings. The pyrrolidine ring typically adopts an envelope conformation, with equatorial positioning of substituent groups. This structure is stabilized in the crystal by various intermolecular hydrogen bonds and weak C—H⋯π interactions, contributing to the compound's chemical stability and reactivity (Sampath et al., 2004).

Chemical Reactions and Properties

Spiro[pyrrolidine-3,3'-oxindole] compounds participate in a variety of chemical reactions, primarily centered around their ability to undergo 1,3-dipolar cycloadditions. The presence of azomethine ylides allows for the construction of complex molecular frameworks with high regio- and stereoselectivity. These reactions are pivotal for introducing functional diversity and complexity into the spiro[pyrrolidine-3,3'-oxindole] framework, facilitating the synthesis of molecules with significant biological activity (Rani et al., 2016).

Physical Properties Analysis

The physical properties of spiro[pyrrolidine-3,3'-oxindole] derivatives are closely related to their molecular structure. The spiro junction and the nature of the substituents significantly influence the compound's melting points, solubility, and crystal structure. These properties are essential for understanding the compound's behavior in biological systems and its potential pharmaceutical applications. Studies on crystal structures provide insights into the arrangement and interactions within the solid state, offering clues on stability and solubility characteristics (N. Sampath et al., 2004).

Chemical Properties Analysis

The chemical properties of spiro[pyrrolidine-3,3'-oxindole] derivatives, including reactivity, stability, and functional group transformations, are integral for their application in medicinal chemistry. The unique spiro structure allows for selective modifications through various organic reactions, enabling the design of compounds with targeted biological activities. The enantioselective synthesis and high stereo- and regioselectivity of these compounds are crucial for developing pharmaceuticals with desired efficacy and minimal side effects (Chen et al., 2009).

Applications De Recherche Scientifique

NMR and Mass Spectral Characterization

- 1H, 13C, 15N NMR and ESI Mass Spectral Analysis : Spiro[pyrrolidine-2,3′-oxindoles], which include compounds structurally related to chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole, have been characterized using NMR and ESI mass spectral techniques. These methods help in understanding the molecular structure and properties of such compounds (Laihia et al., 2006).

Crystal Structure Analysis

- Crystal Structure Determination : The crystal structure of compounds similar to chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole has been determined, providing insights into their spatial configuration and potential interactions (Sampath et al., 2004).

Synthesis and Biological Relevance

Synthesis of Biologically Relevant Derivatives : A new synthetic approach has been developed for spiro[pyrrolidine-3,3'-oxindoles], relevant to the study of chroman-4'-one derivatives. This approach is significant for producing compounds with high cytotoxicity towards certain tumor cell lines (Akaev et al., 2017).

Organocatalytic Synthesis with High Enantiopurity : An organocatalytic synthesis method has been described for spiro[pyrrolidin-3,3'-oxindoles], offering a route to produce diverse derivatives with high enantiopurity and biological significance (Chen et al., 2009).

Applications in Medicinal Chemistry

- Anti-Breast Cancer Potential : Spiro[pyrrolidine-3, 3´-oxindole] compounds, similar in structure to chroman-4'-one derivatives, have shown significant inhibitory activity against the proliferation of breast cancer cells, indicating their potential in cancer therapy (Hati et al., 2016).

Diverse Applications

- Multicomponent Synthesis and Biological Evaluation : A study on the synthesis of spiro-oxindoles and their biological evaluation showcases the diversity in their potential applications, including antimicrobial properties (Sapnakumari et al., 2017).

Propriétés

InChI |

InChI=1S/C26H21ClN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKPSTZIEWTELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)